molecular formula C8H7NO4 B359581 4-Nitrophenylacetic acid CAS No. 104-03-0

4-Nitrophenylacetic acid

Cat. No.: B359581
CAS No.: 104-03-0
M. Wt: 181.15 g/mol
InChI Key: YBADLXQNJCMBKR-UHFFFAOYSA-N
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Description

4-Nitrophenylacetic acid (4-NPA, C₈H₇NO₄) is a nitro-substituted derivative of phenylacetic acid, characterized by a nitro (-NO₂) group at the para position of the benzene ring. This compound is widely utilized in organic synthesis, coordination chemistry, and pharmaceutical research due to its electron-withdrawing nitro group, which enhances reactivity and stabilizes intermediates. Key applications include its role as a precursor in synthesizing fluorescent dyes (e.g., 4,4'-dinitrostilbene derivatives) , macrolide antibiotics , and metal-organic frameworks . Its pKa of 3.85 reflects moderate acidity, influenced by the nitro group’s inductive and resonance effects.

Preparation Methods

Halobenzene Nitration-Substitution-Hydrolysis Route

Reaction Mechanism and Stepwise Synthesis

The method described in CN101805265A begins with 4-substituted halobenzenes (X = F, Cl, Br) as starting materials . Nitration is conducted using a mixed acid system (concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4) in polar solvents such as dichloromethane, yielding 2-X-5-substituted nitrobenzene intermediates. For example, 2,5-difluoronitrobenzene is synthesized at 38°C with an 83% yield . Subsequent substitution with malonic methyl ester nitrile or ethyl cyanoacetate under alkaline conditions forms 2-nitro-4-substituted benzyl cyanide. Hydrolysis in strong acidic (e.g., HCl) or alkaline media (e.g., NaOH) produces the final product, 4-nitrophenylacetic acid.

Key reaction steps:

Ar-X+HNO3H2SO4Ar-NO2(Nitration)\text{Ar-X} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{Ar-NO}2 \quad \text{(Nitration)}
Ar-NO2+NC-CH2COORBaseAr-CH2CN(Substitution)\text{Ar-NO}2 + \text{NC-CH}2-\text{COOR}' \xrightarrow{\text{Base}} \text{Ar-CH}2-\text{CN} \quad \text{(Substitution)}
Ar-CH2CNHCl/NaOHAr-CH2COOH(Hydrolysis)\text{Ar-CH}2-\text{CN} \xrightarrow{\text{HCl/NaOH}} \text{Ar-CH}_2-\text{COOH} \quad \text{(Hydrolysis)}

Process Optimization and Yield Enhancement

This route achieves an overall yield of 40–70%, with higher efficiencies observed for bromo- and chloro-substituted precursors . Critical optimizations include:

  • Temperature control : Maintaining nitration below 30°C minimizes byproduct formation.

  • Solvent selection : Dichloromethane enhances intermediate solubility, facilitating extraction.

  • Hydrolysis conditions : Concentrated HCl at reflux (100–110°C) ensures complete cyanide conversion.

Post-reaction purification involves simple filtration and solvent extraction, avoiding complex chromatography. The absence of anhydrous reagents and highly toxic intermediates (e.g., cyanide salts) makes this method industrially viable .

Sodium-Mediated Rearrangement and Carboxylation

Synthetic Pathway and Mechanistic Insights

CN102718659B outlines a novel approach starting from 4-bromo-2-nitrochlorotoluene . Reaction with metallic sodium in cyclohexane generates 4-bromo-2-nitrotolyl sodium, which undergoes thermal rearrangement to 4-bromo-2-nitrobenzyl sodium. Carboxylation with CO2\text{CO}_2 gas forms sodium 4-bromo-2-nitrophenylacetate, which is acidified to yield the final product.

Critical steps:

Ar-CH2Cl+2NaAr-CH2Na+NaCl(Metalation)\text{Ar-CH}2\text{Cl} + 2\text{Na} \rightarrow \text{Ar-CH}2\text{Na} + \text{NaCl} \quad \text{(Metalation)}
Ar-CH2NaΔAr-Na(Rearrangement)\text{Ar-CH}2\text{Na} \xrightarrow{\Delta} \text{Ar-Na} \quad \text{(Rearrangement)}
Ar-Na+CO2Ar-CH2COONa(Carboxylation)\text{Ar-Na} + \text{CO}2 \rightarrow \text{Ar-CH}_2\text{COONa} \quad \text{(Carboxylation)}

Operational Parameters and Scalability

This method achieves remarkable yields of 94.6–96.4% under optimized conditions :

  • Reaction temperature : 40–150°C for rearrangement, balancing speed and side reactions.

  • CO2\text{CO}_2 flow rate : 0.8 L/min ensures efficient gas-liquid interaction.

  • Acidification : 1 M HCl precipitates the product with high purity.

A key advantage is the elimination of cyanide intermediates, reducing toxicity risks. However, handling metallic sodium and CO2\text{CO}_2 under controlled conditions necessitates specialized equipment.

Comparative Analysis of Methodologies

Table 1: Key Metrics of Synthetic Routes

ParameterHalobenzene Route Sodium-Mediated Route
Starting Material4-Substituted halobenzene4-Bromo-2-nitrochlorotoluene
Overall Yield40–70%94–96%
Reaction Steps34
Hazardous ReagentsNoneMetallic sodium
Purification ComplexityLow (filtration)Moderate (extraction)
Industrial ScalabilityHighModerate

Economic and Environmental Considerations

  • Halobenzene route : Lower raw material costs (70–85% of toluene-based alternatives) and minimal waste generation make it economically favorable .

  • Sodium-mediated route : Higher yields offset sodium handling costs, but CO2\text{CO}_2 utilization aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

4-Nitrophenylacetic acid is characterized by its nitro group attached to a phenyl ring, which enhances its reactivity. Key properties include:

  • Molecular Weight : 181.15 g/mol
  • Melting Point : 153-157 °C
  • Solubility : Slightly soluble in water but soluble in organic solvents like benzene and alcohol .

Synthesis and Organic Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and compounds due to its reactive functional groups. Some notable synthetic applications include:

  • Synthesis of Pharmaceuticals : It is used as a precursor in the synthesis of various bioactive compounds and drugs, including anti-inflammatory agents and enzyme inhibitors .
  • Co-crystallization Studies : Research has demonstrated that this compound can form co-crystals with other organic molecules, which can enhance the properties of the resultant materials .

Pharmaceutical Applications

In pharmaceuticals, this compound exhibits potential as a drug candidate due to its biological activities:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, which can be beneficial in drug design .
  • Bioavailability Studies : The compound's absorption characteristics have been evaluated, indicating good intestinal absorption potential, making it a candidate for oral drug formulations .

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • Chromatographic Techniques : It is often used as a standard or reference material in High-Performance Liquid Chromatography (HPLC) due to its well-defined chromatographic behavior .
  • Spectroscopic Analysis : Its unique spectral properties allow it to be used in various spectroscopic techniques for the identification and quantification of related compounds .

Material Science

In material science, this compound contributes to:

  • Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties or enhance functionalities, such as increasing thermal stability or improving mechanical strength.
  • Nanomaterials : Its derivatives are explored for use in nanomaterials, particularly in the development of sensors and catalysts due to their enhanced surface area and reactivity .

Case Study 1: Enzyme Activity Assays

A study investigated the use of this compound as a substrate for enzyme activity assays. The results indicated that it could effectively measure serum arylesterase activity with high sensitivity and specificity, demonstrating its utility in clinical diagnostics .

Case Study 2: Co-crystal Formation

Research published on the co-crystallization of this compound with various pyridinealdazines showed that these co-crystals exhibited unique structural characteristics that could lead to novel applications in drug formulation and delivery systems .

Mechanism of Action

The mechanism of action of p-Nitrophenylacetic acid involves its interaction with specific molecular targets. For instance, it acts as a substrate for penicillin G acylase, an enzyme found in Escherichia coli. The compound undergoes hydrolysis, releasing p-nitrophenol, which can be monitored spectrophotometrically. This reaction is used to study enzyme kinetics and inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acidity and Substituent Effects

The acidity of 4-NPA and related compounds is critically influenced by substituents on the phenyl ring. The nitro group in 4-NPA significantly lowers the pKa compared to unsubstituted phenylacetic acid (pKa = 4.31) . However, 4-Chlorophenylacetic acid (pKa = 2.76) exhibits even greater acidity, likely due to the chloro group’s stronger inductive electron-withdrawing effect in the para position.

Table 1: pKa Values of Substituted Phenylacetic Acids

Compound pKa
Phenylacetic acid 4.31
4-Chlorophenylacetic acid 2.76
4-Nitrophenylacetic acid 3.85
Phenoxyacetic acid 3.17
4-Chlorophenoxyacetic acid 3.56

The lower acidity of 4-NPA compared to 4-Chlorophenylacetic acid suggests that the nitro group’s resonance donation may partially offset its inductive withdrawal in the phenylacetic acid framework .

Coordination Chemistry and Metal Complexes

4-NPA forms stable alkaline-earth metal salts with distinct structural motifs. For example:

  • Mg(H₂O)₆₂·4H₂O : Features octahedral Mg²⁺ centers linked via O-H∙∙∙O interactions with lattice water .
  • Antimony Complexes : Tris(5-bromo-2-methoxyphenyl)antimony bis(4-nitrophenylacetate) exhibits trigonal bipyramidal geometry with Sb-O bond lengths of 2.092–2.115 Å .

Comparatively, 4-Chlorophenylacetic acid’s metal complexes are less studied, but its stronger acidity may influence ligand protonation states and coordination modes.

Cocrystallization and Supramolecular Interactions

4-NPA forms robust cocrystals via O-H∙∙∙N(pyridyl) hydrogen bonds, as seen in its 2:1 cocrystal with N,N′-bis(pyridin-3-ylmethyl)oxalamide . The nitro group’s electron-withdrawing nature enhances hydrogen bond donor strength, a property absent in non-nitro analogues like phenylacetic acid.

Biological Activity

4-Nitrophenylacetic acid (4-NPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its various biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₈H₇NO₄
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 104-03-0
  • Melting Point : 153 °C

This compound exhibits several mechanisms of biological activity:

  • Antibacterial Activity :
    • 4-NPA has shown effectiveness against various bacterial strains. Research indicates that it can inhibit the growth of Escherichia coli, Salmonella enteritidis, and Staphylococcus aureus due to the presence of hydroxyl and nitro groups in its structure, which play a crucial role in its antibacterial properties .
  • Enzyme Inhibition :
    • Studies have demonstrated that 4-NPA can act as an inhibitor of carboxylesterases, enzymes that hydrolyze numerous endogenous and foreign compounds. This inhibition can affect drug metabolism and toxicity profiles in various biological systems .
  • Gene Expression Modulation :
    • In a study involving Xanthomonas campestris, the presence of 4-hydroxy-3-nitrophenylacetic acid (a derivative) enhanced the transcription of ice-nucleation-active genes, indicating its role in modulating gene expression related to environmental stress responses .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli50 µg/mLDisruption of cell membrane integrity
Salmonella enteritidis30 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus40 µg/mLInterference with protein synthesis

Study on Antibacterial Properties

A methanol extract from yellow mustard seeds containing 4-NPA exhibited significant antibacterial activity against the aforementioned strains. The structure-activity relationship indicated that the nitro and hydroxyl groups were critical for this activity .

Enzyme Interaction Studies

Research has highlighted that 4-NPA acts as a substrate for carboxylesterases, leading to its hydrolysis into less toxic metabolites. This property has implications for drug design, particularly in improving the pharmacokinetic profiles of ester-containing drugs .

Toxicity and Safety Profile

While 4-NPA has beneficial biological activities, its safety profile is crucial for therapeutic applications. Current studies suggest moderate toxicity levels; however, further research is necessary to fully understand its safety in clinical settings. The compound is not approved for clinical use but remains under investigation for potential pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-nitrophenylacetic acid (4-NPA), and how do they compare in yield and purity?

  • Methodology : 4-NPA is synthesized via nitration of phenylacetic acid followed by purification . Alternatively, diazotization and hydrolysis of 2-amino-4-nitrobenzoic acid is another route . Acylation reactions using arylpiperazines and subsequent reductions (e.g., with B2_2H6_6) have also been reported, yielding intermediates for pharmaceutical applications with 59–73% overall yields . For purification, silica flash chromatography (e.g., 1:20 EtOAc:Hexanes) and recrystallization from hot solvents like ethanol are standard .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purity (≥98%) is confirmed by melting point (150–155°C) and NMR analysis .

Q. How does the nitro group influence the acidity and reactivity of 4-NPA compared to phenylacetic acid?

  • Methodology : The nitro group at the para position lowers the pKa (3.85 for 4-NPA vs. 4.28 for phenylacetic acid at 25°C), enhancing acidity due to electron-withdrawing effects . Titration with NaOH or potentiometric methods can quantify this. Reactivity in esterification or amidation is accelerated under mild conditions (e.g., DCC/DMAP catalysis) .
  • Key Considerations : Compare dissociation constants using UV-Vis spectroscopy or computational methods (e.g., DFT calculations) to validate electronic effects .

Q. What analytical techniques are recommended for characterizing 4-NPA and its derivatives?

  • Methodology :

  • NMR : 1^1H NMR (500 MHz, CDCl3_3) shows aromatic protons at δ 8.14 (d, J = 9.0 Hz) and δ 7.63 (d, J = 9.0 Hz), with carboxylic acid protons typically broad .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve 4-NPA from byproducts .
  • Melting Point : Confirm purity via sharp melting range (150–155°C) .

Advanced Research Questions

Q. How can 4-NPA be utilized in supramolecular chemistry or co-crystal engineering?

  • Methodology : 4-NPA forms co-crystals via hydrogen bonding (e.g., carboxylic acid-O–H···N interactions) with pyridine derivatives. For example, co-crystallization with 1,4-diiodotetrafluorobenzene yields structures analyzable via X-ray diffraction .
  • Key Considerations : Optimize solvent systems (e.g., methanol/water mixtures) and stoichiometry. Validate packing motifs using solid-state NMR or fluorescence spectroscopy .

Q. What strategies resolve contradictions in reported synthetic yields of 4-NPA derivatives?

  • Methodology : Discrepancies in yields (e.g., 53% for potassium salts vs. 73% for amides) arise from reaction conditions . Systematic optimization includes:

  • Catalyst Screening : Compare B2_2H6_6 vs. Ra/Ni in nitro group reductions .
  • pH Control : Neutralization of the carboxylic acid to form salts (e.g., potassium 4-nitrophenylacetate) improves solubility and yield .
    • Key Considerations : Use DOE (Design of Experiments) to identify critical variables (temperature, solvent polarity).

Q. How does 4-NPA function as a precursor in drug synthesis, particularly for vascular inhibitors?

  • Methodology : 4-NPA is acylated with arylpiperazines to form intermediates like 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones, which are reduced to amines for further functionalization . In vitro assays (e.g., endothelial cell migration inhibition) validate bioactivity.
  • Key Considerations : Monitor stereochemistry during reductions; chiral HPLC or circular dichroism ensures enantiopurity .

Q. What computational methods predict the reactivity of 4-NPA in novel reactions?

  • Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for esterification or amidation. Solvent effects are simulated using PCM (Polarizable Continuum Model) .
  • Key Considerations : Validate computational results with kinetic studies (e.g., Arrhenius plots) and isotope labeling (e.g., 18^{18}O tracking) .

Properties

IUPAC Name

2-(4-nitrophenyl)acetic acid
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InChI

InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)
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InChI Key

YBADLXQNJCMBKR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID6059289
Record name 4-Nitrophenylacetic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrophenylacetic acid
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Vapor Pressure

0.0000291 [mmHg]
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CAS No.

104-03-0
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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